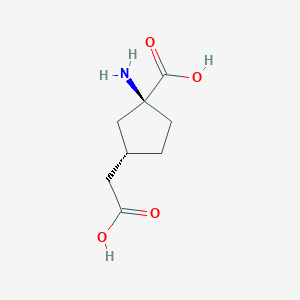
(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, also known as (1S,3S)-1-amino-3-cyclohexyl-1-carboxylic acid, is an organic compound found naturally in the human body, specifically in the form of its salt, sodium aminocyclopentane carboxylate (SACC). It is an important amino acid that plays an essential role in the synthesis of proteins, and is also involved in various cellular processes, such as energy metabolism, signal transduction, and gene expression. SACC is a key intermediate in the synthesis of several important metabolites and drugs, including the anticonvulsant drug, levetiracetam.
Aplicaciones Científicas De Investigación
Treatment of Hepatocellular Carcinoma (HCC)
cis-1,3-homo-ACPD: has been identified as a potent inhibitor of ornithine aminotransferase (OAT) , an enzyme implicated in the treatment of HCC , the most common form of liver cancer . Studies have shown that this compound can inhibit the growth of HCC in animal models, even at low doses . This suggests a promising application in developing therapeutic strategies against HCC.
Inactivation Mechanism Study of Human OAT
The compound has been used to study the inactivation mechanism of human OAT. Through crystallography and mass spectrometry, researchers have proposed several mechanisms, such as Michael addition , enamine addition , and fluoride ion elimination followed by conjugate addition . Understanding this mechanism is crucial for designing future inhibitors that could serve as effective drugs.
Design of Aminotransferase Inhibitors
cis-1,3-homo-ACPD: serves as a basis for the design of new aminotransferase inhibitors. By studying its inactivation mechanism, researchers have been able to design analogues that demonstrate a selective inactivation mechanism, highlighting the importance of the trifluoromethyl group . This application is significant for the development of targeted therapies.
Agonist for Group II Metabotropic Glutamate Receptors (mGluRs)
This compound acts as a selective agonist for group II mGluRs . It does not affect ionotropic excitatory amino acid receptors, making it a specific tool for studying mGluR-related functions in the nervous system and potential treatments for neurological disorders.
Neuropharmacological Research
Due to its role as an mGluR agonist, cis-1,3-homo-ACPD is used in neuropharmacological research to explore the therapeutic potential in treating conditions such as anxiety, depression, and schizophrenia, where mGluRs are known to play a part .
Pharmacological Profiling
Researchers use cis-1,3-homo-ACPD to profile the pharmacological properties of group II mGluRs. This includes determining the receptor’s binding affinities, activation/inactivation kinetics, and downstream effects .
Propiedades
IUPAC Name |
(1S,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVGUDWLQNWIQ-XRGYYRRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@H]1CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666416 |
Source


|
| Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
CAS RN |
194785-82-5 |
Source


|
| Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1142868.png)

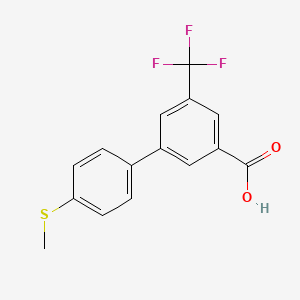
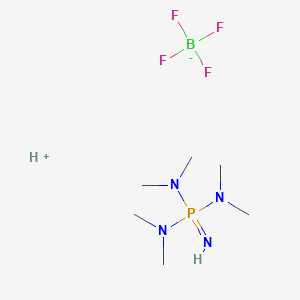
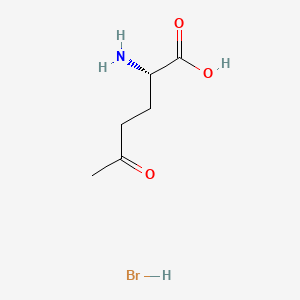
![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)
![[Dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid](/img/structure/B1142884.png)
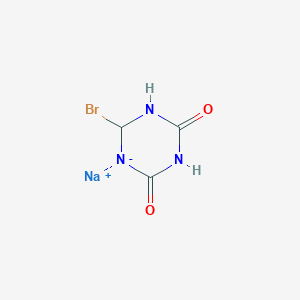
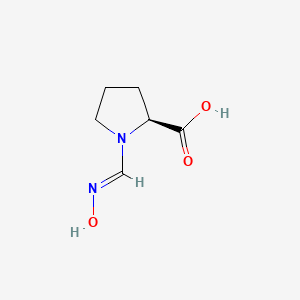
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)